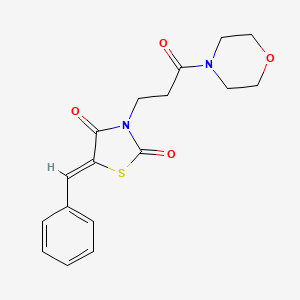
(Z)-5-benzylidene-3-(3-morpholino-3-oxopropyl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-benzylidene-3-(3-morpholino-3-oxopropyl)thiazolidine-2,4-dione, commonly known as MOLD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. MOLD is a thiazolidine-2,4-dione derivative that possesses a unique chemical structure, making it an attractive molecule for research and development.
Mecanismo De Acción
The mechanism of action of MOLD is not fully understood. However, it is believed that MOLD exerts its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. MOLD has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
MOLD has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. MOLD has also been found to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as SOD and CAT. Additionally, MOLD has been found to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOLD has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. MOLD is also soluble in various solvents, making it easy to work with in the laboratory. However, one limitation of MOLD is that it is a relatively new compound, and there is still much research that needs to be done to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research on MOLD. One area of interest is the development of new synthetic methods for MOLD that are more efficient and cost-effective. Another area of interest is the exploration of MOLD's potential applications in agriculture and material science. Additionally, further studies are needed to fully understand the mechanism of action of MOLD and its potential therapeutic applications.
Métodos De Síntesis
MOLD can be synthesized using several methods, including the reaction of thiazolidine-2,4-dione with benzaldehyde and morpholine under specific reaction conditions. The synthesis of MOLD involves the use of various reagents and solvents, and the reaction conditions must be carefully controlled to obtain a high yield of the product.
Aplicaciones Científicas De Investigación
MOLD has been extensively studied for its potential applications in the field of medicine. Several studies have shown that MOLD possesses anti-inflammatory, anti-cancer, and neuroprotective properties. MOLD has also been found to be effective in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Propiedades
IUPAC Name |
(5Z)-5-benzylidene-3-(3-morpholin-4-yl-3-oxopropyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-15(18-8-10-23-11-9-18)6-7-19-16(21)14(24-17(19)22)12-13-4-2-1-3-5-13/h1-5,12H,6-11H2/b14-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWVQXCFHQAPEU-OWBHPGMISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-benzylidene-3-(3-morpholino-3-oxopropyl)thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one](/img/structure/B2393654.png)

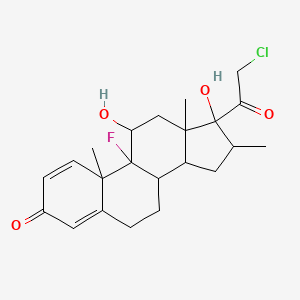
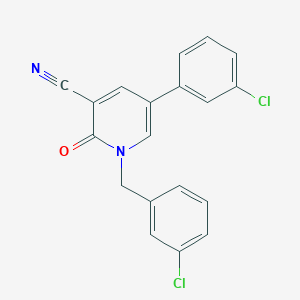


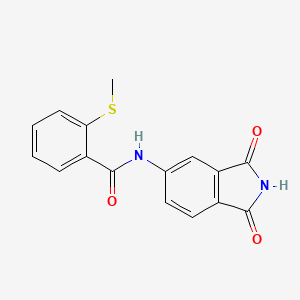
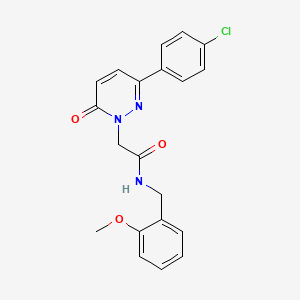

![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2393671.png)
![(1R,5S)-8-((5-chloro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2393672.png)
